N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide
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Overview
Description
Thiazole derivatives are an important class of compounds in the field of medicinal chemistry due to their diverse biological activities. The compound falls into this category, featuring a thiazole ring, a common motif in many pharmacologically active molecules.
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions, starting from substituted thioureas or amidines. A common strategy might involve the use of Lawesson's reagent for thionation, followed by cyclization to form the thiazole ring (Kumar, Parameshwarappa, & Ila, 2013).
Scientific Research Applications
Synthesis Methodologies
Research has developed efficient routes for synthesizing thiazole derivatives, which serve as crucial intermediates in the preparation of compounds like N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide. For instance, Kumar et al. (2013) reported a chemoselective thionation-cyclization method using Lawesson's reagent to create 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, highlighting a one-step approach to introduce ester, N-substituted carboxamide, or peptide functionality into thiazoles (S. Kumar, G. Parameshwarappa, H. Ila, 2013).
Anticancer and Antimicrobial Activities
Several studies have synthesized and evaluated thiazole derivatives for their potential anticancer and antimicrobial activities. Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides starting from specific acids and evaluated them for anticancer activity, demonstrating the broad application of thiazole derivatives in searching for new anticancer agents (B. Ravinaik, M. Rao, P. P. Rao, D. Ramachandran, D. Reddy, 2021). Additionally, Raval et al. (2012) explored microwave-assisted synthesis of carboxamide compounds with significant antibacterial and antifungal activities, providing a rapid and environmentally friendly approach to synthesizing bioactive thiazole derivatives (J. Raval, B. N. Naik, K. R. Desai, 2012).
Role in Supramolecular Chemistry
The synthesis and investigation of N-(thiazol-2-yl) benzamide derivatives have also been reported, aiming to understand the influence of methyl functionality and multiple non-covalent interactions on gelation behavior. This research underscores the significance of thiazole derivatives in the development of supramolecular materials, demonstrating their potential in creating self-assembling systems (P. Yadav, Amar Ballabh, 2020).
Mechanism of Action
Future Directions
The objective of future research could be to synthesize bacterial resistance compounds with enhanced antibacterial properties . Furthermore, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could be explored .
properties
IUPAC Name |
N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c1-3-7-16-20-15(12-23-16)18(22)21(2)10-17-19-14(11-24-17)13-8-5-4-6-9-13/h4-6,8-9,11-12H,3,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEBUHPSXCNBAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N(C)CC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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